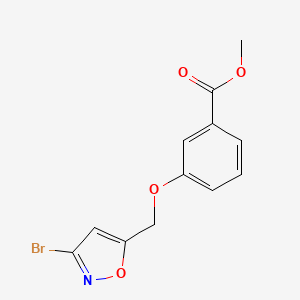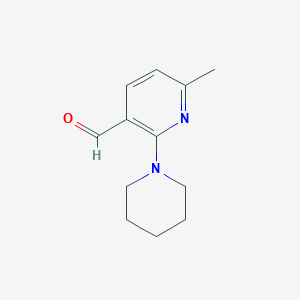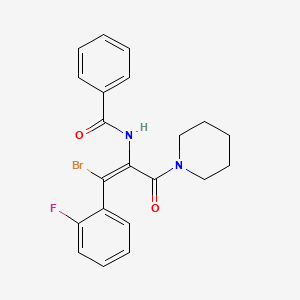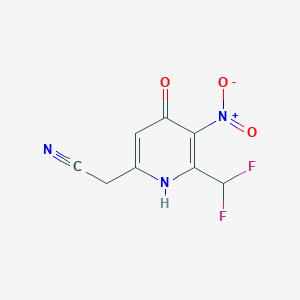![molecular formula C10H8O2 B11781376 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C10H8O2 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring an ethynyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this synthetic route is approximately 35%, and the structure of the product is characterized by 1H-NMR analysis . This method benefits from the proper choice of solvent and reaction temperature, which minimizes side reactions and simplifies the synthetic and isolation processes.
Industrial Production Methods
. These services ensure high purity and quality control, making the compound suitable for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted analogs, which can be further utilized in various applications.
Applications De Recherche Scientifique
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for cannabinoid receptors (CB1 and CB2), exhibiting selectivity towards CB2 receptors . This interaction modulates the activity of these receptors, influencing various physiological processes such as pain perception, inflammation, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the ethynyl group.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Fluorene derivatives: Compounds with extended side chains and similar biological activities.
Uniqueness
5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of selective ligands for biological receptors.
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5-ethynyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8O2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h1,3-5H,6-7H2 |
Clé InChI |
UDMJXLJHUWBQTR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C2C(=CC=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)




![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)

